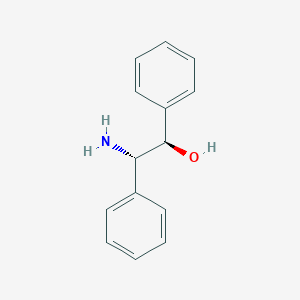

(1R,2S)-2-Amino-1,2-diphenylethanol

Description

The exact mass of the compound (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R,2S)-2-Amino-1,2-diphenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-Amino-1,2-diphenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23190-16-1 | |

| Record name | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2S)-2-Amino-1,2-diphenylethanol: A Comprehensive Structural Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol, serves as a critical building block in asymmetric synthesis and the development of pharmaceuticals where specific stereochemistry is paramount for biological activity.[1] Its unique three-dimensional structure dictates its function as a chiral auxiliary and ligand in stereoselective reactions. This guide provides a detailed structural analysis of this compound, integrating spectroscopic and crystallographic data, alongside standardized experimental protocols.

I. Spectroscopic Characterization

Spectroscopic methods provide foundational information on the molecular structure and functional groups of (1R,2S)-2-Amino-1,2-diphenylethanol.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework and the chemical environment of each atom. The spectra are characterized by signals corresponding to the two phenyl rings and the ethanolic backbone.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, TMS)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH -OH | 4.85 (d) | 76.5 |

| CH -NH₂ | 4.21 (d) | 60.2 |

| NH ₂ | 2.15 (s, br) | - |

| OH | 3.40 (s, br) | - |

| Phenyl H | 7.20-7.45 (m) | - |

| Phenyl C (ipso) | - | 142.1, 140.8 |

| Phenyl C (ortho, meta, para) | - | 126.9-128.5 |

B. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum of (1R,2S)-2-Amino-1,2-diphenylethanol is distinguished by the vibrational frequencies of its hydroxyl and amino groups.[2]

Table 2: Key Infrared (IR) Absorption Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol) | 3350-3450 | Broad |

| N-H Stretch (Amine) | 3250-3350 | Medium |

| C-H Stretch (Aromatic) | 3020-3080 | Sharp |

| C-H Stretch (Aliphatic) | 2850-2960 | Sharp |

| C=C Stretch (Aromatic) | 1450-1600 | Sharp, Multiple Bands |

| C-O Stretch (Alcohol) | 1050-1150 | Strong |

II. Crystallographic Analysis

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry. The crystal structure of the racemic cis-2-amino-1,2-diphenylethanol reveals that enantiomers aggregate and are linked by O—H⋯N hydrogen bonds, forming helical columnar structures.[3]

Table 3: Selected Crystallographic Data and Geometric Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/a 1 |

| Unit Cell Dimensions | |

| a (Å) | 16.7752 |

| b (Å) | 5.7573 |

| c (Å) | 12.2887 |

| β (°) | 105.680 |

| Bond Lengths (Å) | |

| O1—C1 | 1.4213 |

| N1—C2 | 1.4732 |

| Bond Angles (°) | |

| O1—C1—C2 | 107.90 |

| N1—C2—C1 | 106.72 |

| Hydrogen Bond (Å, °) | |

| O1—H13⋯N1 | 2.7977 (D⋯A) |

Data corresponds to the racemic cis-isomer.[3][4]

III. Experimental Protocols

Standardized protocols are crucial for the synthesis and characterization of (1R,2S)-2-Amino-1,2-diphenylethanol to ensure reproducibility and high purity.

A. Synthesis Protocol: Reductive Amination

A common route for the synthesis involves the stereoselective reduction of an α-amino ketone precursor.

Caption: Synthetic workflow for (1R,2S)-2-Amino-1,2-diphenylethanol.

-

Oxidation: Benzoin is oxidized to benzil (B1666583) using a suitable oxidizing agent like nitric acid.

-

Reductive Amination: Benzil undergoes reductive amination with an ammonia (B1221849) source and a reducing agent to form the intermediate α-amino ketone.

-

Diastereoselective Reduction: The α-amino ketone is reduced with a hydride agent such as sodium borohydride (B1222165) to yield the desired (1R,2S) diastereomer.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a white to pale yellow crystalline solid.[1]

B. Structural Characterization Workflow

A systematic workflow is employed to confirm the identity, purity, and structure of the synthesized compound.

Caption: Experimental workflow for structural analysis.

-

Purity Assessment: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are used to assess the purity and confirm the molecular weight (213.28 g/mol ) of the compound.[1][2]

-

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectra are acquired to confirm the chemical structure and functional groups.

-

Crystallographic Analysis: For an unambiguous 3D structure, single crystals are grown and subjected to X-ray diffraction analysis.

IV. Logical Relationships: Structure to Application

The specific erythro (1R,2S) configuration is directly responsible for its utility as a chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers in other molecules.

Caption: Relationship between structure and application.

This detailed structural information is indispensable for rational catalyst design and for understanding the mechanism of stereochemical induction in reactions where (1R,2S)-2-Amino-1,2-diphenylethanol is employed.

References

An In-depth Technical Guide to the Synthesis of Enantiopure (1R,2S)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

Enantiopure (1R,2S)-2-amino-1,2-diphenylethanol, a crucial chiral auxiliary and building block in asymmetric synthesis, is widely utilized in the pharmaceutical industry for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). Its vicinal amino alcohol structure is a key motif in numerous biologically active compounds. This guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this valuable compound in its enantiopure form, complete with detailed experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of enantiopure (1R,2S)-2-amino-1,2-diphenylethanol can be broadly categorized into three main approaches:

-

Asymmetric Synthesis: This involves the stereoselective creation of the chiral centers from prochiral starting materials.

-

Chiral Resolution: This classic approach involves the separation of a racemic mixture of the desired compound using a resolving agent.

-

Biocatalytic Methods: This modern technique utilizes enzymes to catalyze the stereoselective transformation, offering high enantioselectivity under mild conditions.

The following sections will delve into the specifics of these methods, providing detailed experimental procedures and performance data.

Asymmetric Synthesis via Catalytic Hydrogenation

A prevalent method for the asymmetric synthesis of the erythro diastereomer of 2-amino-1,2-diphenylethanol (B1215729) involves the catalytic hydrogenation of benzoin (B196080) oxime. The stereoselectivity of this reaction is influenced by the geometry of the oxime isomers (E and Z) and the reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of Benzoin Oxime

This protocol is based on the stereoselective reduction of benzoin oxime isomers.

Materials:

-

(E)-Benzoin oxime or (Z)-Benzoin oxime

-

Palladium on charcoal (Pd/C) catalyst

-

Solvent (e.g., ethanol, methanol)

-

Hydrogen gas source

Procedure:

-

A solution of the benzoin oxime isomer in a suitable solvent is placed in a hydrogenation vessel.

-

The palladium on charcoal catalyst is added to the solution.

-

The vessel is purged with hydrogen gas and then pressurized to the desired level.

-

The reaction mixture is stirred vigorously at a specific temperature until the uptake of hydrogen ceases.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The diastereomeric excess of the resulting erythro-2-amino-1,2-diphenylethanol is determined. It has been reported that hydrogenation of both E and Z isomers of benzoin oxime using palladium on charcoal predominantly yields the erythro amino alcohol with a diastereomeric excess of approximately 80%.

Chiral Resolution by Preferential Crystallization

The optical resolution of racemic (±)-erythro-2-amino-1,2-diphenylethanol can be effectively achieved through preferential crystallization. This method relies on the different solubilities of the diastereomeric salts formed with a chiral resolving agent.

Experimental Protocol: Optical Resolution using a Chiral Acid

A known method for resolving racemic erythro-2-amino-1,2-diphenylethanol involves the use of a chiral acid as a resolving agent.

Materials:

-

(±)-erythro-2-Amino-1,2-diphenylethanol

-

Chiral resolving agent (e.g., tartaric acid, trans-2,3-oxiranedicarboxylic acid)

-

Suitable solvent (e.g., ethanol, methanol)

Procedure:

-

Equimolar amounts of racemic erythro-2-amino-1,2-diphenylethanol and the chiral resolving agent are dissolved in a minimal amount of a hot solvent.

-

The solution is allowed to cool slowly to promote the crystallization of one of the diastereomeric salts.

-

The crystals are collected by filtration and washed with a small amount of cold solvent.

-

The resolved salt is then treated with a base to liberate the free enantiopure amino alcohol.

-

The enantiomeric excess of the final product is determined.

Biocatalytic Synthesis

Modern synthetic approaches are increasingly turning to biocatalysis to achieve high enantioselectivity. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric amination of α-hydroxy ketones to produce chiral vicinal amino alcohols.

Conceptual Experimental Workflow: Biocatalytic Reductive Amination

The following workflow illustrates a potential biocatalytic route to (1R,2S)-2-amino-1,2-diphenylethanol, based on the reductive amination of an α-hydroxy ketone precursor.

Caption: Biocatalytic synthesis of (1R,2S)-2-amino-1,2-diphenylethanol.

This enzymatic approach offers the potential for high conversion rates and excellent enantiomeric excess (>99% ee has been reported for similar substrates) under environmentally benign conditions.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods discussed.

| Synthesis Method | Starting Material | Catalyst/Resolving Agent | Key Parameter | Yield | Enantiomeric/Diastereomeric Excess | Reference |

| Catalytic Hydrogenation | Benzoin Oxime | Pd/C | Stereoselective Reduction | High | ~80% de (erythro) | |

| Chiral Resolution | Racemic Amine | Tartaric Acid Derivatives | Preferential Crystallization | <50% | High ee | |

| Biocatalytic Reductive Amination | α-Hydroxy Ketone | Amine Dehydrogenase | Asymmetric Amination | >99% | >99% ee (reported for analogs) |

Logical Relationship of Synthetic Pathways

The choice of synthetic pathway often depends on factors such as the desired scale, cost, and available expertise. The following diagram illustrates the logical flow from starting materials to the final enantiopure product for the different approaches.

Caption: Overview of synthetic routes to the target molecule.

Conclusion

The synthesis of enantiopure (1R,2S)-2-amino-1,2-diphenylethanol can be achieved through several effective methods. While chiral resolution is a well-established technique, asymmetric synthesis and biocatalysis offer more direct and potentially more efficient routes to the desired enantiomer. The choice of method will be guided by the specific requirements of the research or development program, including scalability, cost-effectiveness, and desired optical purity. The continued development of novel catalysts and enzymatic systems is expected to further enhance the accessibility of this important chiral building block.

Spectroscopic Profile of (1R,2S)-2-Amino-1,2-diphenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral amino alcohol, (1R,2S)-2-Amino-1,2-diphenylethanol. This compound is a valuable building block in asymmetric synthesis and drug development. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (1R,2S)-2-Amino-1,2-diphenylethanol.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Protons | Multiplicity | Assignment |

| 7.27 - 7.16 | 10H | m | Aromatic (C₆H₅) |

| 4.71 | 1H | d | CH-OH |

| 4.12 | 1H | d | CH-NH₂ |

| 1.90 | 2H | s (broad) | NH₂, OH |

Note: The broad singlet at 1.90 ppm is characteristic of exchangeable protons (amine and hydroxyl) and may vary in chemical shift and intensity depending on concentration and solvent purity.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon |

| 140 - 145 | Quaternary Aromatic (C-ipso) |

| 125 - 129 | Aromatic (CH) |

| 75 - 80 | CH-OH |

| 60 - 65 | CH-NH₂ |

Note: Actual chemical shifts can be influenced by solvent and experimental conditions. It is recommended to acquire a ¹³C NMR spectrum for the specific sample for accurate data.

Table 3: IR Spectroscopic Data (KBr Disc)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H and N-H stretching |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1580 - 1610 | Medium | Aromatic C=C stretching |

| 1450 - 1500 | Medium | Aromatic C=C stretching |

| 1050 - 1150 | Strong | C-O stretching |

| 690 - 770 | Strong | Aromatic C-H bending (out-of-plane) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 213 | - | [M]⁺ (Molecular Ion) |

| 106 | 100 | [C₆H₅CHNH₂]⁺ |

| 107 | 9.6 | [C₆H₅CHOH]⁺ |

| 79 | 19.5 | [C₆H₅]⁺ |

| 77 | 8.1 | [C₆H₅]⁺ fragment |

Note: The fragmentation pattern can vary depending on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (1R,2S)-2-Amino-1,2-diphenylethanol in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of (1R,2S)-2-Amino-1,2-diphenylethanol with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet-pressing die and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, data is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of (1R,2S)-2-Amino-1,2-diphenylethanol in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition (EI Mode):

-

Introduce the sample into the ion source (a direct insertion probe may be used for solid samples).

-

Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting ion intensity against m/z.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (1R,2S)-2-Amino-1,2-diphenylethanol.

Caption: General workflow for spectroscopic analysis.

The Dawn of a New Analgesic Scaffold: A Technical History of 1,2-Diphenylethanolamine Derivatives

A comprehensive guide for researchers and drug development professionals on the discovery, history, and pharmacology of 1,2-diphenylethanolamine derivatives, from their early investigations to their role as versatile pharmacophores.

Introduction

The 1,2-diphenylethanolamine scaffold is a privileged structural motif in medicinal chemistry, giving rise to a diverse range of compounds with significant biological activities. From their initial exploration as central nervous system stimulants and analgesics in the 1940s to their contemporary development as potent and selective reuptake inhibitors, these derivatives have a rich history intertwined with the evolution of neuropharmacology. This technical guide provides an in-depth exploration of the discovery, historical development, and pharmacological characterization of 1,2-diphenylethanolamine derivatives, offering valuable insights for researchers and professionals in drug discovery and development.

Early Discovery and Historical Context

The story of 1,2-diphenylethanolamine derivatives begins in the early 1940s, a period of intense investigation into synthetic analgesics and CNS stimulants. Two key research groups laid the groundwork for the future development of this chemical class.

In 1943, Tainter and his colleagues at the Winthrop Chemical Company published their work on the central nervous system stimulant properties of 1,2-diphenylethylamine (B1359920) and its derivatives.[1] Their research was driven by the desire to find new therapeutic agents with fewer side effects than existing stimulants.

Contemporaneously, Dodds and his team in the United Kingdom were investigating the analgesic potential of this same class of compounds, publishing their findings in 1945.[2] This dual discovery of CNS and analgesic activities highlighted the therapeutic potential of the 1,2-diphenylethylamine backbone.

A significant milestone in the history of this class was the development and marketing of lefetamine ((1R)-N,N-dimethyl-1,2-diphenylethanamine) as an opioid-like analgesic under the trade name Santenol in Japan.[1] While it demonstrated analgesic efficacy, reports of withdrawal symptoms and abuse potential eventually led to its control as a scheduled substance.[1] This early clinical experience with lefetamine underscored both the therapeutic promise and the potential risks associated with this scaffold.

Mechanism of Action: A Multi-Target Profile

The pharmacological effects of 1,2-diphenylethanolamine derivatives are primarily attributed to their interaction with monoamine transporters and opioid receptors.

Monoamine Reuptake Inhibition

A primary mechanism of action for many 1,2-diphenylethanolamine derivatives is the inhibition of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[1] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their concentration and prolong their signaling, leading to various physiological and psychological effects.

The following diagram illustrates the general mechanism of monoamine reuptake inhibition:

Opioid Receptor Interaction

Lefetamine and some of its analogues have been shown to interact with opioid receptors, contributing to their analgesic effects.[3] Studies have demonstrated that the analgesic and motor hyperactivity effects of lefetamine can be abolished by the opioid antagonist naloxone.[3] Displacement studies have shown that lefetamine competes with opioid radioligands, although with a lower affinity than morphine.[3]

The signaling pathway for opioid receptor activation is depicted below:

Quantitative Pharmacological Data

The biological activity of 1,2-diphenylethanolamine derivatives has been quantified in various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds.

Table 1: Monoamine Transporter Inhibition

| Compound | DAT IC₅₀ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |

| Lefetamine | - | - | - | - |

| N-(1,2-diphenylethyl)piperazine derivative 1 | - | 1.5 | 0.8 | [4] |

| N-(1,2-diphenylethyl)piperazine derivative 2 | - | 2.1 | 1.1 | [4] |

| 1-(1,2-diphenylethyl)pyrrolidine | 360.5 | - | - | [5] |

| 2-(dimethylamino)-1-phenylethan-1-one | 1230 | - | - | [5] |

Note: A comprehensive table of dopamine reuptake inhibition IC₅₀ values for a series of β-phenethylamine derivatives can be found in the work by Kundu et al. (2022).[5]

Table 2: Opioid Receptor Binding and Analgesic Activity

| Compound | Opioid Receptor Affinity | Analgesic Assay | Effective Dose (ED₅₀) or Effect | Reference |

| Lefetamine | ~50x lower than morphine | Hot Plate (mice) | Analgesia at 60 mg/kg | [3] |

| Lefetamine | - | Acetic Acid Writhing (mice) | - | - |

| Pyrrole analogue of lefetamine | - | Hot Plate & Randall-Selitto (mice) | Comparable to lefetamine | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the general protocols for key experiments cited in the study of 1,2-diphenylethanolamine derivatives.

Synthesis of N,N-dimethyl-1,2-diphenylethylamine (Lefetamine)

A common synthetic route to N,N-dimethyl-1,2-diphenylethylamine involves the reductive amination of a corresponding ketone or the reduction of an amide.

Workflow for Reductive Amination:

References

- 1. d-nb.info [d-nb.info]

- 2. Testing diphenylethylamine compounds for analgesic action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid activity of lefetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

(1R,2S)-2-Amino-1,2-diphenylethanol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (1R,2S)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol with significant applications in synthetic chemistry and potential interactions with neuroreceptors. This document details its alternative names, physicochemical properties, and its relationship with the N-methyl-D-aspartate (NMDA) receptor signaling pathway.

Nomenclature and Identification

(1R,2S)-2-Amino-1,2-diphenylethanol is known by a variety of synonyms and identifiers across different chemical databases and suppliers. Accurate identification is crucial for procurement and regulatory purposes.

Table 1: Alternative Names and Identifiers for (1R,2S)-2-Amino-1,2-diphenylethanol

| Identifier Type | Value |

| IUPAC Name | (1R,2S)-2-amino-1,2-diphenylethanol[1] |

| CAS Number | 23190-16-1[1][2] |

| PubChem CID | 719819[1] |

| European Community (EC) Number | 627-453-2[1] |

| ChEMBL ID | CHEMBL442934[1] |

| MDL Number | MFCD00074960[2][3] |

| Beilstein Registry Number | 2806218[2] |

| Depositor-Supplied Synonyms | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, (1R,2S)-2-Amino-1,2-diphenyl-ethanol, erythro-2-amino-1,2-diphenylethanol, (1R,2S)-(-)-DIPHENYL-2-AMINOETHANOL, (1R,2S)-(-)-ERYTHRO-2-AMINO 1,2-DIPHENYLETHANOL, (1R,2S)-(-)-1,2-DIPHENYLHYDROXYETHYLAMINE[1][4] |

Physicochemical Properties

The specific stereochemistry of (1R,2S)-2-Amino-1,2-diphenylethanol dictates its physical and chemical characteristics, which are essential for its application in chiral synthesis and for understanding its biological activity.

Table 2: Quantitative Physicochemical Data for (1R,2S)-2-Amino-1,2-diphenylethanol

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.28 g/mol | [2][3] |

| Melting Point | 142-144 °C | [2][4] |

| Optical Rotation | [α]25/D −7.0°, c = 0.6 in ethanol | [2] |

| Appearance | White to light-yellow powder | [3][5] |

Role in Asymmetric Synthesis

(1R,2S)-2-Amino-1,2-diphenylethanol is a valuable chiral auxiliary in organic synthesis.[6] Its defined stereochemistry allows for the selective formation of one enantiomer of a product, a critical aspect in the development of pharmaceuticals where different enantiomers can have vastly different biological effects. It is particularly useful in palladium(II)-assisted chiral tandem alkylation and carbonylative coupling reactions.[7]

Interaction with the NMDA Receptor Signaling Pathway

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a hydroxylated derivative of 1,2-diphenethylamine and has shown affinity for the NMDA receptor.[7] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological disorders.

The binding of a ligand, such as a derivative of (1R,2S)-2-Amino-1,2-diphenylethanol, to the NMDA receptor can modulate its activity, leading to downstream cellular effects. The general signaling cascade initiated by NMDA receptor activation is depicted below.

Experimental Protocols

Synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol

While a specific, detailed protocol for the direct synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol was not found in the immediate search results, a general approach can be inferred from the synthesis of related chiral amino alcohols and from commercially available starting materials. A common method involves the stereoselective reduction of a corresponding α-amino ketone. The following is a representative workflow for such a synthesis.

Measurement of NMDA Receptor Affinity

The affinity of (1R,2S)-2-Amino-1,2-diphenylethanol and its derivatives for the NMDA receptor can be determined using a competitive radioligand binding assay. This method measures the ability of the test compound to displace a known radiolabeled ligand that binds to the receptor.

Table 3: Representative Protocol for NMDA Receptor Binding Assay

| Step | Procedure |

| 1. Membrane Preparation | Isolate synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) through differential centrifugation. |

| 2. Incubation | Incubate the prepared membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound. |

| 3. Separation | Separate the bound from free radioligand by rapid filtration through glass fiber filters. |

| 4. Quantification | Measure the radioactivity retained on the filters using liquid scintillation counting. |

| 5. Data Analysis | Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation. |

This technical guide provides a foundational understanding of (1R,2S)-2-Amino-1,2-diphenylethanol for professionals in the fields of chemical research and drug development. The provided data and protocols serve as a starting point for further investigation and application of this versatile chiral compound.

References

- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

A Technical Guide to the Core Reactivity and Stability of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-amino alcohols are foundational building blocks in modern organic chemistry and drug development.[1][2] Their prevalence in natural products, pharmaceuticals, and as chiral ligands underscores their significance.[3] This guide provides an in-depth analysis of the fundamental principles governing their reactivity and stability, offering quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their application.

Core Concepts: Structure and Acidity

The characteristic feature of a 1,2-amino alcohol is the presence of vicinal amino (–NH₂) and hydroxyl (–OH) groups. This arrangement gives rise to a unique reactivity profile governed by the distinct acidity of each functional group. The pKa values, which quantify the acidity of the protonated amine (–NH₃⁺) and the hydroxyl group, are critical for predicting their behavior in chemical reactions.

The protonated amino group is significantly more acidic than the hydroxyl group, meaning it will deprotonate at a much lower pH. This differential acidity is the cornerstone of their selective functionalization.

Table 1: Approximate pKa Values of Functional Groups in Chiral Amino Alcohols

| Functional Group | Structure | Approximate pKa in Water | Reference |

| Protonated Amine | R-CH(NH₃⁺)-CH₂-OH | 9-10 | [4] |

| Hydroxyl Group | R-CH(NH₂)-CH₂-OH | 16-18 | [4] |

Note: Actual pKa values can vary based on the specific molecular structure and solvent conditions.[5]

Fundamental Reactivity: A Tale of Two Nucleophiles

Both the nitrogen of the amino group and the oxygen of the hydroxyl group are nucleophilic, leading to a competition in reactions like acylation. The outcome of this competition—whether N-acylation or O-acylation occurs—is highly dependent on the reaction conditions, particularly the pH.[6][7]

-

Under Basic or Neutral Conditions (pH > pKa of -NH₃⁺): The amino group is deprotonated and exists as the highly nucleophilic free amine (–NH₂). The hydroxyl group remains protonated and is less nucleophilic. Consequently, N-acylation is strongly favored .

-

Under Acidic Conditions (pH < pKa of -NH₃⁺): The amino group is protonated to form the non-nucleophilic ammonium (B1175870) ion (–NH₃⁺). This "ionic protection" allows the hydroxyl group to act as the primary nucleophile, leading to selective O-acylation .[6][7]

This principle, summarized as "acidity favors O-acylation, while alkalinity favors N-acylation," is a powerful tool for achieving chemoselectivity.[6]

Stability Considerations

The stability of chiral amino alcohols is crucial for their storage, handling, and application in multi-step syntheses. Key factors influencing their stability include temperature, pH, and oxidative stress.

-

Thermal Stability: Most common amino alcohols are relatively stable solids or high-boiling liquids at room temperature. However, prolonged exposure to high temperatures can lead to decomposition, often through complex pathways involving dehydration or oxidation. Specific thermal stability data is highly compound-dependent.

-

pH Stability: Amino alcohols are generally stable across a wide pH range. However, extreme pH conditions combined with elevated temperatures can promote degradation. Under strongly acidic conditions, ether formation or dehydration can occur, while strongly basic conditions might facilitate oxidation, particularly if oxidizing agents are present.

-

Oxidative Stability: The amino and alcohol functionalities can be susceptible to oxidation. The specific outcome depends on the oxidant and the structure of the amino alcohol. For instance, primary alcohols can be oxidized to aldehydes or carboxylic acids, while secondary amines can be oxidized to hydroxylamines or nitrones. Careful handling under inert atmospheres is recommended for sensitive compounds or long-term storage.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for success. Below are methodologies for determining key reactivity parameters and performing selective reactions.

This protocol provides a general method for determining the pKa values of an amino alcohol's ionizable groups using acid-base titration.[8][9]

Materials:

-

Chiral amino alcohol sample (~0.1 M solution)

-

Standardized hydrochloric acid (HCl, 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH, 0.1 M)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Burettes (2)

-

Beakers

Procedure: [9]

-

Preparation: Pipette a known volume (e.g., 20 mL) of the ~0.1 M amino acid solution into a beaker with a stir bar.

-

Initial pH: Standardize the pH meter with standard buffers (pH 4, 7, and 10) and measure the initial pH of the amino acid solution.

-

Acidic Titration: Fill a burette with 0.1 M HCl. Add the acid in small, precise increments (e.g., 0.3-0.5 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of HCl added. Continue until the pH drops to approximately 1.5-2.0.

-

Basic Titration: In a separate, identical sample of the amino acid solution, fill a second burette with 0.1 M NaOH. Add the base in small increments, recording the pH and volume after each addition, until the pH rises to approximately 12.0-12.5.

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The resulting titration curve will show equivalence points (steepest slopes) and buffer regions (flattest slopes). The pKa is the pH at the midpoint of a buffer region (i.e., where half of the functional group has been titrated). The pKa of the protonated amine is typically found in the 9-10 range on the titration curve with NaOH.

This procedure is adapted from methodologies for the chemoselective O-acylation of hydroxyamino acids and related compounds.[6]

Materials:

-

Chiral amino alcohol

-

Acylating agent (e.g., Acetic Anhydride or Benzoyl Chloride)

-

Anhydrous acid solvent (e.g., Trifluoroacetic Acid - TFA)

-

Anhydrous, non-nucleophilic co-solvent (e.g., Dichloromethane - DCM), if needed for solubility

-

Ether (for precipitation)

-

Stir plate, stir bar, and appropriate glassware under an inert atmosphere (e.g., N₂ or Ar)

Procedure:

-

Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol in anhydrous trifluoroacetic acid (TFA). The TFA serves as both the solvent and the acid catalyst, ensuring the amino group is fully protonated.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add the acylating agent (1.0 to 1.2 equivalents) to the stirred solution.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, precipitate the O-acylated product (as its trifluoroacetate (B77799) salt) by adding cold diethyl ether to the reaction mixture.

-

Purification: Collect the solid product by filtration, wash with cold ether, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Application in Asymmetric Synthesis

Chiral amino alcohols are not merely synthetic targets; they are pivotal as chiral auxiliaries and ligands in asymmetric synthesis.[10][11] They are used to control the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure target molecules.

This workflow illustrates how a chiral amino alcohol can be temporarily attached to a substrate to direct a subsequent reaction, after which it is removed, having imparted its chirality to the product.[10] This strategy is fundamental in the synthesis of complex chiral molecules, including many active pharmaceutical ingredients.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

(1R,2S)-2-Amino-1,2-diphenylethanol: An In-depth Technical Guide on its Affinity for the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (1R,2S)-2-Amino-1,2-diphenylethanol and the NMDA Receptor

(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol. Its structural similarity to known NMDA receptor modulators, such as the phenylethanolamines, has prompted interest in its potential interaction with this critical ionotropic glutamate (B1630785) receptor. The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is also implicated in various neurological disorders when its function is dysregulated.[1] It is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits.[2] The receptor's activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit, along with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block.[1]

The NMDA receptor ion channel has a well-characterized binding site for non-competitive antagonists, often referred to as the phencyclidine (PCP) site, which is the target for drugs like MK-801 and ketamine.[2] Understanding the affinity of novel compounds for this site is a crucial step in the development of potential therapeutics for conditions ranging from neurodegenerative diseases to depression.

Quantitative Binding Affinity Data

The most pertinent research on the NMDA receptor affinity of compounds structurally related to (1R,2S)-2-Amino-1,2-diphenylethanol is presented in the work by Berger et al. (2009), titled "NMDA receptor affinities of 1,2-diphenylethylamine (B1359920) and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds."[3][4][5] This study utilized a [3H]MK-801 binding assay with rat brain membranes to determine the inhibitory constants (Ki) of various 1,2-diphenylethylamine analogs.

While the specific Ki value for (1R,2S)-2-Amino-1,2-diphenylethanol is not explicitly available in the accessible literature, the study provides critical insights into the structure-activity relationship of this chemical class. The data for the parent amine, 1,2-diphenylethylamine (DPEA), reveals significant stereoselectivity.

Table 1: NMDA Receptor Binding Affinities of 1,2-Diphenylethylamine Enantiomers

| Compound | Enantiomer | Ki (nM)[3][4] | Stereoselectivity Factor |

| 1,2-Diphenylethylamine (DPEA) | (S) | Value not available | \multirow{2}{*}{Significant} |

| 1,2-Diphenylethylamine (DPEA) | (R) | Value not available |

Note: The specific Ki values from Berger et al. (2009) could not be retrieved. The paper indicates that the (S)-enantiomer of DPEA is substantially more potent than the (R)-enantiomer.[4]

The study also qualitatively notes that the introduction of a hydroxyl group, as is present in (1R,2S)-2-Amino-1,2-diphenylethanol, tends to reduce the binding affinity for the NMDA receptor channel site compared to the parent amine.[5]

Experimental Protocols: [3H]MK-801 Radioligand Binding Assay

The determination of binding affinity for non-competitive NMDA receptor antagonists is commonly performed using a radioligand binding assay with [3H]MK-801, a high-affinity ligand for the PCP site within the ion channel. The following is a generalized protocol based on standard methodologies.[3][6]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace [3H]MK-801 from its binding site on the NMDA receptor in rat brain membrane preparations.

Materials:

-

Test compound: (1R,2S)-2-Amino-1,2-diphenylethanol

-

Radioligand: [3H]MK-801

-

Unlabeled ligand for non-specific binding determination: MK-801 or phencyclidine

-

Rat brain membranes (typically from cortex or hippocampus)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the rat brain membrane preparation, a fixed concentration of [3H]MK-801, and varying concentrations of the test compound.

-

Total and Non-Specific Binding:

-

Total Binding: Wells containing membranes and [3H]MK-801 only.

-

Non-Specific Binding: Wells containing membranes, [3H]MK-801, and a high concentration of unlabeled MK-801 to saturate the specific binding sites.

-

-

Incubation: Incubate the assay tubes at a controlled temperature (e.g., room temperature) for a sufficient period to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for determining NMDA receptor affinity.

NMDA Receptor Signaling Pathways

Activation of the NMDA receptor leads to an influx of Ca2+, which acts as a second messenger to initiate a complex cascade of intracellular signaling pathways. These pathways are crucial for both physiological processes like synaptic plasticity and pathological conditions like excitotoxicity.

Caption: Key downstream signaling pathways of the NMDA receptor.

The binding of a non-competitive antagonist like (1R,2S)-2-Amino-1,2-diphenylethanol would block the ion channel, thereby preventing Ca2+ influx and inhibiting the activation of these downstream signaling cascades.

Logical Relationships in Affinity Assessment

The assessment of a compound's affinity for the NMDA receptor follows a logical progression from initial screening to detailed characterization.

Caption: Logical steps in characterizing NMDA receptor affinity.

Conclusion

While a definitive quantitative affinity value for (1R,2S)-2-Amino-1,2-diphenylethanol at the NMDA receptor remains to be published in widely accessible literature, the available evidence on its structural analogs provides a strong rationale for its investigation as a potential NMDA receptor modulator. The stereochemistry and the presence of the hydroxyl group are likely to be key determinants of its binding affinity. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to further investigate the pharmacological profile of this and related compounds at the NMDA receptor. Future studies employing radioligand binding assays and functional electrophysiological recordings are necessary to fully elucidate the affinity and modulatory effects of (1R,2S)-2-Amino-1,2-diphenylethanol.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 5. researchgate.net [researchgate.net]

- 6. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (1R,2S)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-Amino-1,2-diphenylethanol is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its rigid diphenyl structure provides a well-defined chiral environment, leading to high levels of stereoselectivity in a variety of chemical transformations. This chiral auxiliary is particularly effective when converted into its corresponding oxazolidinone derivative, which can then be N-acylated and subjected to diastereoselective enolate reactions. The auxiliary can be efficiently cleaved and recovered after the desired transformation, making it a valuable tool in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical and agrochemical research.

Key Applications

The primary application of (1R,2S)-2-amino-1,2-diphenylethanol as a chiral auxiliary involves its conversion to the corresponding oxazolidinone, (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one. This oxazolidinone is then N-acylated to introduce a prochiral center. Subsequent enolization and reaction with electrophiles proceed with high diastereoselectivity, dictated by the steric hindrance of the phenyl groups on the auxiliary. Key applications include:

-

Diastereoselective Alkylation: The enolates of N-acyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-ones react with various alkyl halides to afford α-alkylated products with high diastereoselectivity.

-

Asymmetric Aldol (B89426) Reactions: Boron or titanium enolates of N-acyl oxazolidinones undergo highly diastereoselective aldol additions to aldehydes, yielding syn- or anti-aldol products depending on the reaction conditions.

-

Synthesis of Chiral Carboxylic Acids, Alcohols, and Aldehydes: The chiral products obtained from alkylation or aldol reactions can be readily cleaved from the auxiliary to provide the corresponding enantiomerically enriched carboxylic acids, alcohols, or aldehydes.

Data Presentation

Table 1: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzyl (B1604629) bromide | α-Benzyl propionate (B1217596) derivative | 95 | >99:1 |

| 2 | Allyl iodide | α-Allyl propionate derivative | 92 | 98:2 |

| 3 | Isopropyl iodide | α-Isopropyl propionate derivative | 85 | 97:3 |

| 4 | Ethyl iodide | α-Ethyl propionate derivative | 94 | >99:1 |

Table 2: Asymmetric Aldol Reaction of N-Acetyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one with Aldehydes

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | β-Hydroxy-β-phenyl acetate (B1210297) derivative | 88 | 98:2 | >99 |

| 2 | Isobutyraldehyde | β-Hydroxy-γ-methyl acetate derivative | 85 | 95:5 | >99 |

| 3 | Propionaldehyde | β-Hydroxy acetate derivative | 90 | 97:3 | >99 |

Experimental Protocols

Protocol 1: Synthesis of (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one

This protocol describes the synthesis of the oxazolidinone chiral auxiliary from (1R,2S)-2-amino-1,2-diphenylethanol.

Materials:

-

(1R,2S)-2-Amino-1,2-diphenylethanol

-

Methanol

-

1 M Hydrochloric acid

-

Water

-

Brine

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve (1R,2S)-2-amino-1,2-diphenylethanol (1.0 eq) in dichloromethane.

-

Cool the solution in an ice-water bath and add triethylamine (2.2 eq).

-

Slowly add a solution of triphosgene (0.35 eq) in dichloromethane dropwise over 1 hour, maintaining the temperature below 10 °C.[1]

-

After the addition is complete, stir the mixture for 2 hours at the same temperature.

-

Quench the reaction by adding water and methanol.

-

Concentrate the mixture under reduced pressure.

-

Add water to the residue and stir vigorously.

-

Collect the precipitate by filtration and wash with 1 M hydrochloric acid and then with water.

-

Dry the solid under vacuum to yield (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one as a colorless solid.[1]

Protocol 2: N-Acylation of (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary, for example, with propionyl chloride.

Materials:

-

(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

To a flame-dried, argon-purged flask, add (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi (1.05 eq) dropwise and stir for 15 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain N-propionyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one.

Protocol 3: Diastereoselective Alkylation

This protocol describes a general procedure for the diastereoselective alkylation of the N-acylated chiral auxiliary.

Materials:

-

N-propionyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a flame-dried, argon-purged flask, add the N-propionyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add NaHMDS or LDA (1.1 eq) and stir for 30 minutes at -78 °C to form the enolate.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 4: Reductive Cleavage of the Chiral Auxiliary

This protocol describes the cleavage of the N-acyl group to yield a primary alcohol, with recovery of the chiral auxiliary.

Materials:

-

N-acylated product from Protocol 3

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Saturated aqueous sodium sulfate solution or Rochelle's salt solution

Procedure:

-

To a flame-dried, argon-purged flask, add the N-acylated product (1.0 eq) and anhydrous THF or diethyl ether.

-

Cool the solution to 0 °C.

-

Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise.

-

Stir the reaction at 0 °C for 1-2 hours, or until the reaction is complete by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench with saturated aqueous sodium sulfate solution until a white precipitate forms.

-

Stir the resulting suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography to separate the chiral alcohol from the recovered (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one.

Visualizations

Caption: General workflow for the use of a chiral auxiliary.

References

Applications of (1R,2S)-2-Amino-1,2-diphenylethanol in Asymmetric Synthesis: Application Notes and Protocols

(1R,2S)-2-Amino-1,2-diphenylethanol is a versatile and highly effective chiral building block and auxiliary in asymmetric synthesis. Its rigid phenyl groups and strategically positioned amino and hydroxyl functionalities provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for its use in key asymmetric reactions, targeting researchers, scientists, and drug development professionals.

As a Chiral Ligand in Asymmetric Alkylation of Imines

(1R,2S)-2-Amino-1,2-diphenylethanol and its derivatives serve as excellent chiral ligands for the enantioselective addition of organozinc reagents to imines, a crucial method for the synthesis of chiral amines. N-monosubstituted derivatives of this amino alcohol have been found to be particularly effective in the asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc reagents, affording the corresponding chiral phosphinamides with excellent enantioselectivities.

Application Note:

This method provides a reliable route to enantiomerically enriched amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The N-monosubstituted ligand derived from (1R,2S)-2-amino-1,2-diphenylethanol forms a chiral catalyst in situ with the dialkylzinc reagent, which then coordinates to the imine, directing the alkyl group addition to one of the enantiotopic faces of the imine carbon. The diphenylphosphinoyl group on the imine nitrogen is crucial for achieving high enantioselectivity and can be readily removed post-alkylation.

Table 1: Enantioselective Alkylation of N-Diphenylphosphinoyl Imines using a (1R,2S)-2-Amino-1,2-diphenylethanol-derived Ligand

| Entry | Imine Substrate (Ar) | Alkylating Agent (R) | Yield (%) | ee (%) |

| 1 | Phenyl | Diethylzinc (B1219324) | 95 | 98 |

| 2 | 4-Tolyl | Diethylzinc | 93 | 97 |

| 3 | 4-Methoxyphenyl | Diethylzinc | 96 | 96 |

| 4 | 4-Chlorophenyl | Diethylzinc | 91 | 98 |

| 5 | 2-Naphthyl | Diethylzinc | 90 | 95 |

| 6 | Phenyl | Dimethylzinc | 88 | 94 |

Experimental Protocol: Asymmetric Ethylation of N-Diphenylphosphinoylbenzaldimine

Materials:

-

(1R,2S)-N-Methyl-2-amino-1,2-diphenylethanol (chiral ligand)

-

N-Diphenylphosphinoylbenzaldimine

-

Diethylzinc (1.0 M solution in hexanes)

-

Anhydrous Toluene (B28343)

-

Saturated aqueous NH4Cl solution

-

Anhydrous MgSO4

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (1R,2S)-N-methyl-2-amino-1,2-diphenylethanol (0.025 mmol, 1.0 mol%).

-

Add anhydrous toluene (1.0 mL) and cool the solution to 0 °C.

-

Slowly add diethylzinc (0.5 mL, 0.5 mmol, 1.0 M in hexanes) to the solution and stir for 30 minutes at 0 °C.

-

Add a solution of N-diphenylphosphinoylbenzaldimine (0.25 mmol) in anhydrous toluene (1.0 mL) to the catalyst solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (2 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the chiral N-phosphinoyl amine.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

As a Chiral Auxiliary in Diastereoselective β-Lactam Synthesis

(1S,2R)-2-Amino-1,2-diphenylethanol, the enantiomer of the title compound, is an effective chiral auxiliary for the diastereoselective synthesis of β-lactams via the Staudinger reaction.[1] This [2+2] cycloaddition between a ketene (B1206846) and an imine is a powerful tool for constructing the β-lactam ring, a core structural motif in many antibiotics.[1]

Application Note:

In this application, the chiral amino alcohol is first condensed with a carboxylic acid to form a chiral amide, which is then converted to a chiral imine. The subsequent reaction of this chiral imine with a ketene (generated in situ) proceeds with high diastereoselectivity, controlled by the stereocenter of the amino alcohol auxiliary. The auxiliary can be cleaved after the reaction to yield the enantiomerically enriched β-lactam.

Table 2: Diastereoselective Synthesis of β-Lactams using (1S,2R)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary

| Entry | Imine Substituent (R¹) | Ketene Substituent (R²) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Phenyl | Phenoxy | 85 | >99:1 |

| 2 | 4-Methoxyphenyl | Phenoxy | 88 | >99:1 |

| 3 | 2-Thienyl | Phenoxy | 82 | >99:1 |

| 4 | Phenyl | Methoxy | 79 | 98:2 |

| 5 | 4-Chlorophenyl | Methoxy | 81 | 99:1 |

Experimental Protocol: Synthesis of a cis-β-Lactam

Materials:

-

Chiral imine derived from (1S,2R)-2-amino-1,2-diphenylethanol and an aldehyde

-

Phenoxyacetyl chloride

-

Triethylamine (B128534) (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a solution of the chiral imine (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an argon atmosphere, add triethylamine (1.2 mmol).

-

Slowly add a solution of phenoxyacetyl chloride (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to afford the pure β-lactam.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy.

As a Ligand Precursor for Enantioselective Henry (Nitroaldol) Reaction

Derivatives of (1R,2S)-2-amino-1,2-diphenylethanol can be used to synthesize chiral ligands for copper-catalyzed asymmetric Henry reactions. This reaction, the addition of a nitroalkane to an aldehyde or ketone, is a valuable method for forming carbon-carbon bonds and producing chiral β-nitro alcohols, which are versatile synthetic intermediates.

Application Note:

The chiral ligand, typically a Schiff base formed from the amino alcohol and a salicylaldehyde (B1680747) derivative, coordinates with a copper(II) salt to form a chiral Lewis acid catalyst. This catalyst activates the aldehyde and positions the nitroalkane for a stereoselective attack, leading to high enantiomeric excesses of the desired β-nitro alcohol product.

Table 3: Enantioselective Henry Reaction of Aldehydes with Nitromethane (B149229)

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 92 | 94 |

| 2 | 4-Nitrobenzaldehyde | 95 | 96 |

| 3 | 2-Naphthaldehyde | 90 | 92 |

| 4 | Cinnamaldehyde | 88 | 91 |

| 5 | Cyclohexanecarboxaldehyde | 85 | 90 |

Experimental Protocol: Asymmetric Henry Reaction

Materials:

-

Chiral Schiff base ligand derived from (1R,2S)-2-amino-1,2-diphenylethanol

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Aldehyde

-

Nitromethane

-

Standard laboratory glassware

Procedure:

-

In a reaction vial, dissolve the chiral Schiff base ligand (0.055 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) in ethanol (1.0 mL).

-

Stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

Add the aldehyde (1.0 mmol) and nitromethane (5.0 mmol) to the catalyst solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral β-nitro alcohol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

As a Precursor for Oxazaborolidine Catalysts in Asymmetric Ketone Reduction

(1R,2S)-2-Amino-1,2-diphenylethanol can be used to prepare chiral oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This method, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of asymmetric synthesis.

Application Note:

The amino alcohol is reacted with a borane (B79455) source to form the oxazaborolidine catalyst in situ or as an isolated species. This catalyst coordinates to the borane reducing agent and the ketone substrate in a well-organized transition state, leading to highly enantioselective hydride transfer. The predictability of the stereochemical outcome is a key advantage of this method.

Table 4: Enantioselective Reduction of Ketones using an Oxazaborolidine Catalyst

| Entry | Ketone | Yield (%) | ee (%) |

| 1 | Acetophenone (B1666503) | 98 | >99 |

| 2 | Propiophenone | 97 | 98 |

| 3 | 1-Tetralone | 95 | 97 |

| 4 | 2-Chloroacetophenone | 96 | 99 |

| 5 | Cyclohexyl methyl ketone | 92 | 95 |

Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

-

(1R,2S)-2-Amino-1,2-diphenylethanol

-

Borane-dimethyl sulfide (B99878) complex (BMS, 10 M)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

1 M HCl

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a flame-dried flask under argon, add (1R,2S)-2-amino-1,2-diphenylethanol (0.1 mmol) and anhydrous THF (2 mL).

-

Add borane-dimethyl sulfide complex (0.1 mL, 1.0 mmol) and stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.

-

Cool the solution to -20 °C and add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) dropwise.

-

Stir the reaction at -20 °C for 1 hour.

-

Slowly add methanol (2 mL) to quench the reaction, followed by 1 M HCl (5 mL).

-

Extract the product with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

-

Purify the product by flash chromatography to yield the chiral 1-phenylethanol.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

References

Protocol for Asymmetric Alkylation Using Amino Alcohol Auxiliaries

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules such as pharmaceuticals, agrochemicals, and natural products. The use of chiral auxiliaries derived from readily available amino alcohols provides a robust and predictable method for introducing stereocenters adjacent to a carbonyl group. This document outlines detailed protocols for the asymmetric alkylation of ketones, aldehydes, and carboxylic acid derivatives using prominent amino alcohol-derived auxiliaries, including prolinol-derived hydrazones (SAMP/RAMP) and oxazolidinones (Evans auxiliaries).

The underlying principle of this strategy involves the temporary covalent attachment of a chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of an incoming electrophile to one of the two diastereotopic faces of the enolate intermediate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and recycling of the chiral auxiliary.

Signaling Pathways and Stereochemical Models

The high degree of stereoselectivity observed in these reactions is a direct result of the formation of rigid, chelated intermediates that effectively block one face of the enolate from the incoming electrophile.

SAMP/RAMP Hydrazone Alkylation

In the case of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), the chiral auxiliary forms a hydrazone with the ketone or aldehyde substrate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a rigid six-membered chelate is formed involving the lithium cation, the nitrogen atom of the azaenolate, and the oxygen atom of the methoxymethyl group. This chelation, combined with the steric bulk of the pyrrolidine (B122466) ring, effectively shields one face of the azaenolate, forcing the electrophile to approach from the less hindered side.[1]

Evans Oxazolidinone Alkylation

For Evans-type oxazolidinone auxiliaries, the chiral auxiliary is first acylated to form an N-acyl oxazolidinone. Deprotonation with a strong base generates a Z-enolate, which is stabilized by chelation between the lithium cation and the two carbonyl oxygens. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the electrophile to the opposite face.[2]

Data Presentation

The following tables summarize the typical yields and stereoselectivities achieved in asymmetric alkylation reactions using amino alcohol auxiliaries.

Table 1: Asymmetric Alkylation of Ketones and Aldehydes via SAMP/RAMP Hydrazones

| Entry | Substrate | Auxiliary | Electrophile (R-X) | Yield (%) | d.e. / e.e. (%) | Reference |

| 1 | 3-Pentanone (B124093) | SAMP | C₂H₅I | 56-58 | ≥97 (e.e.) | [3] |

| 2 | Cyclohexanone | SAMP | CH₃I | 65 | 95 (d.e.) | [3] |

| 3 | Propanal | SAMP | CH₃I | 60 | 96 (d.e.) | [3] |

| 4 | Acetophenone | RAMP | C₂H₅I | 72 | 92 (d.e.) | [4] |

| 5 | Oxetan-3-one | SAMP | Benzyl (B1604629) bromide | 45 | 84 (e.e.) | [5] |

| 6 | 4-tert-Butylcyclohexanone | SAMP | Propyl iodide | - | 73 (e.e.) | [6] |

Table 2: Asymmetric Alkylation of Carboxylic Acid Derivatives using Evans Oxazolidinone Auxiliaries

| Entry | N-Acyl Group | Auxiliary | Electrophile (R-X) | Yield (%) | d.e. (%) | Reference |

| 1 | Propionyl | (S)-4-benzyl-2-oxazolidinone | Allyl iodide | 61-77 | 98:2 | [7] |

| 2 | Propionyl | (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | 93 | >99:1 | [8] |

| 3 | Phenylacetyl | (R)-4-phenyl-2-oxazolidinone | CH₃I | 85 | 99:1 | [8] |

| 4 | Isovaleryl | (S)-4-isopropyl-2-oxazolidinone | Ethyl bromoacetate | 80 | 95:5 | [9] |

| 5 | Glycolate | (S)-4-benzyl-2-oxazolidinone | Cinnamyl bromide | 75 | >98:2 | [10] |

Table 3: Asymmetric Alkylation of Pseudoephedrine Amides

| Entry | N-Acyl Group | Electrophile (R-X) | Yield (%) | d.e. (%) | Reference |

| 1 | Propionyl | Benzyl bromide | 97 | >99:1 | [1] |

| 2 | Phenylacetyl | CH₃I | 95 | >99:1 | [1] |

| 3 | Butyryl | Ethyl iodide | 96 | >99:1 | [11] |

| 4 | Isobutyryl | Allyl bromide | 94 | >99:1 | [12] |

| 5 | Cyclohexanecarbonyl | Propyl iodide | 92 | >99:1 | [11] |

Experimental Protocols

Safety Precaution: These protocols involve the use of pyrophoric reagents (e.g., n-BuLi), strong bases (e.g., LDA), and potentially toxic and flammable substances. All manipulations should be carried out in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous conditions are critical for the success of these reactions.

Asymmetric Alkylation of 3-Pentanone using SAMP Auxiliary

This protocol is adapted from the procedure described in Organic Syntheses.[3]

Step 1: Formation of 3-Pentanone SAMP Hydrazone

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

-

Heat the mixture at 60°C overnight.

-

After cooling to room temperature, dilute the crude product with diethyl ether (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (30 mL).

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by short-path distillation to afford the 3-pentanone SAMP hydrazone as a colorless oil.

Step 2: Asymmetric Alkylation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add a solution of lithium diisopropylamide (LDA) in THF (prepared separately or use a commercial solution).

-

Cool the LDA solution to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of the 3-pentanone SAMP hydrazone (from Step 1) in anhydrous THF to the LDA solution via cannula.

-

Stir the resulting orange-colored solution at -78°C for 2-4 hours.

-